molecular formula C21H16N2O2S2 B2825424 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide CAS No. 895481-62-6

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide

Cat. No.: B2825424
CAS No.: 895481-62-6
M. Wt: 392.49
InChI Key: HGVJEGRDMOXWRD-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide is a synthetic benzothiazole derivative intended for research and development purposes exclusively. This compound is part of the benzothiazole class of heterocyclic structures, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse and potent biological activities . Benzothiazole derivatives have demonstrated significant potential in anticancer research, showing efficacy against a broad spectrum of human cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer subpanels . The core benzothiazole pharmacophore is known to play a crucial role in the inhibition of various enzymes, such as carbonic anhydrase and dihydrofolate reductase (DHFR), which are important therapeutic targets . Furthermore, structurally similar compounds have been investigated as agonists for nuclear receptors like PPARα, which are involved in metabolic regulation and anti-inflammatory processes . The presence of specific substituents, such as the hydroxyphenyl group, is often associated with enhanced biological activity, including antioxidant potential through reactive species (RS) scavenging . Researchers can utilize this compound as a key intermediate or lead molecule for designing novel bioactive agents, studying enzyme inhibition mechanisms, or exploring signal transduction pathways in cellular models. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c24-18-11-10-14(22-20(25)13-26-15-6-2-1-3-7-15)12-16(18)21-23-17-8-4-5-9-19(17)27-21/h1-12,24H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVJEGRDMOXWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the hydroxyphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the hydroxyphenyl moiety.

    Introduction of the phenylthioacetamide group: This could be done through a nucleophilic substitution reaction where a phenylthio group is introduced, followed by acylation to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or reduced derivatives.

    Substitution: Formation of substituted phenylthioacetamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications
  • (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide: This compound replaces the phenylthio group with a 1-phenyl-3,4-dihydroisoquinoline moiety. It exhibits potent polypharmacological activity, specifically inhibiting monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE) with high selectivity. The dihydroisoquinoline group enhances binding to enzyme active sites through aromatic stacking and hydrogen bonding .
  • N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(heterocyclic)acetamides :
    Derivatives such as 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide feature triazole, imidazole, or tetrazole substituents. These heterocycles modulate electronic properties and solubility, with triazole derivatives showing enhanced antimicrobial and anticancer activities compared to simpler acetamides .
  • 2-((3-(4-Methoxybenzyl)-4-oxopyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide :
    The pyrimidinylthio group in this compound confers strong kinase (CK1) inhibitory activity, highlighting the role of sulfur-containing substituents in targeting ATP-binding pockets .
Functional Analogues with Thioether Linkages
  • 2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide :
    This triazole-thioether hybrid demonstrates anti-inflammatory and analgesic properties, with the benzothiazole and thioether groups synergistically enhancing COX-2 inhibition .
  • N-(2-Phenyl-1,3-thiazol-5-yl)acetamide derivatives: Substitution of the benzothiazole core with a thiazole ring and addition of fluorophenyl or methoxyphenyl groups alter binding kinetics. For example, GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) shows nanomolar affinity for kinase targets .

Key Findings :

  • The phenylthio group in the target compound may enhance lipophilicity and membrane permeability compared to hydroxyl or alkoxy substituents .
  • Thioether-linked derivatives (e.g., triazole-thioethers) exhibit superior anti-inflammatory activity over non-sulfur analogues, suggesting the thio group’s role in redox modulation .
  • MAO-B inhibition is strongly associated with bulky aromatic substituents (e.g., dihydroisoquinoline, phenylthio), which occupy hydrophobic pockets in the enzyme’s active site .

Pharmacological Implications

Its structural distinctiveness from dihydroisoquinoline or triazole derivatives may reduce off-target effects while retaining high potency. Further studies should explore its solubility profile and in vivo stability to validate these hypotheses.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole moiety linked to a 4-hydroxyphenyl group and a phenylthio acetamide. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzo[d]thiazole core, followed by the introduction of the hydroxyphenyl group through electrophilic aromatic substitution. The final step involves forming the thioacetamide linkage under controlled conditions using reagents like thionyl chloride and thiourea.

Antimicrobial Properties

Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Microorganism Activity
Staphylococcus aureusModerate to high inhibition
Escherichia coliModerate inhibition
Candida albicansSignificant antifungal activity

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of specific enzymes or modulation of signaling pathways related to cell survival and proliferation .

Molecular docking studies suggest that this compound interacts with various protein targets, influencing their activity and function. This interaction may lead to the downregulation of oncogenic pathways, making it a candidate for further development as an anticancer agent .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It can modulate receptor functions, potentially influencing cellular responses to growth factors.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death .

Case Studies

  • Antimicrobial Evaluation : A study evaluated various derivatives against a panel of microbial strains. The results indicated that modifications to the phenylthio group enhanced antimicrobial potency, with some derivatives showing IC50 values below 10 µg/mL against resistant strains.
  • Anticancer Studies : In another study focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Further analysis revealed increased levels of apoptosis markers such as caspases 3 and 9 .

Q & A

Q. What are the critical structural features of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide, and how do they influence its biological activity?

The compound comprises three key regions: (1) a benzo[d]thiazole ring, known for intercalating with DNA or inhibiting kinases; (2) a 4-hydroxyphenyl group, which enhances solubility and hydrogen-bonding capacity; and (3) a phenylthioacetamide moiety, contributing to redox activity and sulfur-mediated interactions. These features collectively enable interactions with biological targets like enzymes or nucleic acids, as seen in structurally similar thiazole derivatives .

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

Synthesis typically involves multi-step reactions, including condensation of benzo[d]thiazole precursors with activated acetamide derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve reactant solubility and reaction kinetics .
  • Catalysts : Lewis acids (e.g., AlCl₃) facilitate electrophilic substitutions on aromatic rings .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation . Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. How can researchers confirm the compound’s structural integrity and purity?

Standard characterization methods include:

  • ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments.
  • Mass spectrometry (HRMS) : For molecular weight confirmation.
  • HPLC : To assess purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

SAR strategies include:

  • Substituent variation : Modifying the hydroxyphenyl group (e.g., halogenation, methylation) to assess bioactivity changes. For example, replacing the hydroxyl group with methoxy in analogs reduces solubility but enhances membrane permeability .
  • Functional group swaps : Replacing the phenylthio group with sulfonyl or alkylthio moieties to study redox stability .
  • Biological assays : Compare IC₅₀ values across cancer cell lines (e.g., MCF-7, HeLa) to identify potency trends .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Contradictions may arise from assay conditions or impurity artifacts. Mitigation strategies:

  • Standardized protocols : Use identical cell lines, incubation times, and serum concentrations.
  • Dose-response validation : Repeat assays with independent synthetic batches.
  • Metabolite profiling : LC-MS to rule out degradation products .

Q. What mechanistic studies are recommended to elucidate its mode of action in anticancer applications?

  • Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization.
  • DNA interaction studies : Circular dichroism or ethidium bromide displacement assays to test intercalation.
  • Apoptosis markers : Flow cytometry for caspase-3/7 activation and Annexin V staining .

Methodological and Analytical Considerations

Q. How should researchers address stability challenges during in vitro and in vivo studies?

  • Storage : Protect from light at -20°C in amber vials to prevent photodegradation.
  • Buffered solutions : Use pH 7.4 PBS for solubility; avoid prolonged exposure to basic conditions (>pH 9) to prevent hydrolysis .

Q. What computational tools are suitable for predicting pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 interactions.
  • Molecular docking : AutoDock Vina for target binding affinity simulations .

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